(4-(Decyloxy)phenyl)(phenyl)methanone
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Overview
Description
(4-(Decyloxy)phenyl)(phenyl)methanone is an organic compound with the molecular formula C23H30O2. It is characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a phenylmethanone moiety. This compound is known for its applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Decyloxy)phenyl)(phenyl)methanone typically involves the reaction of phenylmethanone with decanol in the presence of a suitable catalyst. One common method includes the use of aluminum chloride as a catalyst to facilitate the Friedel-Crafts acylation reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylmethanones.
Scientific Research Applications
(4-(Decyloxy)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Decyloxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The decyloxy group enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- (4-(Dodecyloxy)phenyl)(phenyl)methanone
- (4-(Hexadecyloxy)phenyl)(phenyl)methanone
- (4-(Octyloxy)phenyl)(phenyl)methanone
Comparison: (4-(Decyloxy)phenyl)(phenyl)methanone is unique due to its specific decyloxy group, which imparts distinct physical and chemical properties. Compared to its analogs with longer or shorter alkyl chains, it exhibits different solubility, reactivity, and biological activity profiles. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-decoxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-12-19-25-22-17-15-21(16-18-22)23(24)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPVZXXKOHWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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